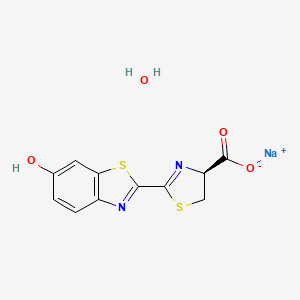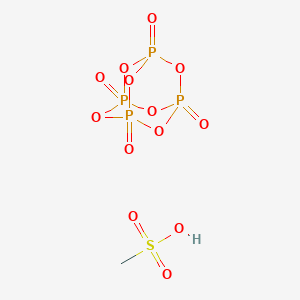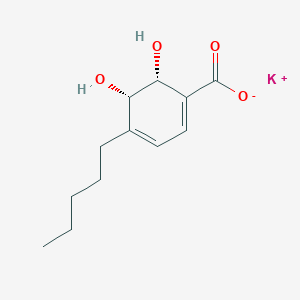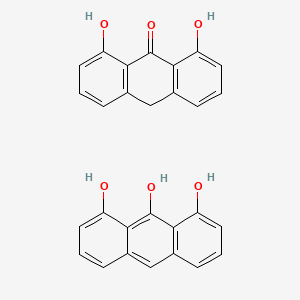
alpha-D-Glucose-6-phosphate,monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucose-6-phosphate, monosodium salt: is a glycolytic intermediate that plays a crucial role in cellular metabolism. It is involved in the glycolysis and pentose phosphate pathways, acting as a competitive and reversible inhibitor of hexokinase . This compound is essential for the regulation of glucose levels within cells and is widely used in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-Glucose-6-phosphate, monosodium salt can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase enzymes. The reaction typically occurs in an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of alpha-D-Glucose-6-phosphate, monosodium salt involves the enzymatic conversion of glucose using immobilized enzymes in a continuous flow reactor. This method allows for high yield and purity of the product, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme glucose-6-phosphate isomerase.
Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+
Isomerization: Glucose-6-phosphate isomerase
Hydrolysis: Glucose-6-phosphatase, water
Major Products:
Oxidation: 6-Phosphogluconate
Isomerization: Fructose-6-phosphate
Hydrolysis: Glucose, inorganic phosphate
Applications De Recherche Scientifique
Alpha-D-Glucose-6-phosphate, monosodium salt is widely used in scientific research due to its role in cellular metabolism. Some of its applications include:
Mécanisme D'action
Alpha-D-Glucose-6-phosphate, monosodium salt exerts its effects by acting as a substrate for various enzymes involved in glucose metabolism. It binds to the active site of hexokinase, inhibiting its activity and regulating the rate of glycolysis . The compound also participates in the pentose phosphate pathway, providing reducing power in the form of NADPH for biosynthetic reactions .
Comparaison Avec Des Composés Similaires
- D-Glucose-6-phosphate, disodium salt
- D-Glucose-6-phosphate, potassium salt
- D-Glucose-1-phosphate
Comparison:
- D-Glucose-6-phosphate, disodium salt and D-Glucose-6-phosphate, potassium salt are similar to alpha-D-Glucose-6-phosphate, monosodium salt in terms of their role in glucose metabolism. the different cations (sodium, potassium) can affect their solubility and stability in various experimental conditions .
- D-Glucose-1-phosphate is an isomer of alpha-D-Glucose-6-phosphate, monosodium salt and is involved in glycogenolysis. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase .
Alpha-D-Glucose-6-phosphate, monosodium salt stands out due to its specific role in both glycolysis and the pentose phosphate pathway, making it a versatile compound in biochemical research.
Propriétés
IUPAC Name |
sodium;[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKNDISPIVVKC-WNFIKIDCSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate](/img/structure/B8254846.png)
![Sodium;4-[2-[7-[3,3-dimethyl-1-(4-sulfonatobutyl)benzo[g]indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylbenzo[g]indol-1-yl]butane-1-sulfonate](/img/structure/B8254850.png)
![3-[2-Methoxy-4-[3-methoxy-4-[4-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-1-(4-nitrophenyl)-5-phenyltetrazol-3-ium;dichloride](/img/structure/B8254851.png)




![[6-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-azaniumyl-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylazanium;hydrogen sulfate](/img/structure/B8254885.png)



